molecular formula C20H12O2 B2537525 2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione CAS No. 25116-35-2

2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione

Cat. No.: B2537525
CAS No.: 25116-35-2
M. Wt: 284.314
InChI Key: RKTHUQXKUDGALL-UHFFFAOYSA-N
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Description

2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione (CAS: 25116-35-2) is a fused polycyclic compound with the molecular formula C₂₀H₁₂O₂ and a molecular weight of 284.3 g/mol . Structurally, it consists of an indene-1,3-dione core substituted at the 2-position with a 1-naphthylmethylene group. This compound belongs to the broader class of 2-arylidene-1-indandiones, which are recognized for their diverse applications in materials science (e.g., organic semiconductors, dyes) and medicinal chemistry (e.g., anti-inflammatory agents, enzyme inhibitors) . Its extended π-conjugation system, derived from the naphthyl and indene-dione moieties, contributes to unique photophysical properties, making it relevant in fluorescence-based sensing and optoelectronic research .

Properties

IUPAC Name

2-(naphthalen-1-ylmethylidene)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O2/c21-19-16-10-3-4-11-17(16)20(22)18(19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTHUQXKUDGALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25116-35-2
Record name 2-NAPHTHALEN-1-YLMETHYLENE-INDAN-1,3-DIONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione typically involves the condensation reaction between 1-naphthaldehyde and indene-1,3-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Solvent-Free Ionic Liquid Catalysis

A green, high-yield approach uses 2-hydroxyethylammonium formate (2-HEAF) as a task-specific ionic liquid (TSIL) catalyst under solvent-free conditions at room temperature:

  • Reagents : Indan-1,3-dione (0.25 mmol), 1-naphthaldehyde (0.25 mmol), 2-HEAF (0.1 mmol).

  • Reaction Time : 1 minute.

  • Yield : 98% (isolated).

  • Mechanism : The ionic liquid activates the aldehyde via hydrogen bonding, facilitating nucleophilic attack by the enolate form of indan-1,3-dione.

EntryAldehydeCatalystConditionsTimeYield (%)
141-Naphthaldehyde2-HEAFSolvent-free, r.t.1 min98

Source:

Traditional Base-Catalyzed Method

Ethanol-mediated reactions with bases like piperidine or sodium acetate are also effective but less efficient:

  • Reagents : Indan-1,3-dione (1 mmol), 1-naphthaldehyde (2 mmol), ethanol (10 mL), base.

  • Reaction Time : 20–180 minutes.

  • Yield : ~85–95% (varies with base and temperature).

Reaction Mechanism

The condensation proceeds via a Knoevenagel-like mechanism:

  • Enolate Formation : Deprotonation of indan-1,3-dione generates a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 1-naphthaldehyde.

  • Dehydration : Elimination of water forms the α,β-unsaturated diketone.

The ionic liquid 2-HEAF enhances reactivity by stabilizing intermediates through hydrogen bonding and reducing activation energy .

Knoevenagel Adduct Formation

Reaction with malononitrile introduces cyano groups at the α-position, forming electron-deficient systems for optoelectronic applications:

  • Conditions : Ethanol, sodium acetate, reflux.

  • Product : 2-(1-Naphthylmethylene)-3-(dicyanomethylene)-indan-1-one.

  • Yield : ~60–75% (estimated from analogous reactions) .

Oxidation and Reduction

  • Oxidation : The diketone moiety resists further oxidation under mild conditions but can undergo ring-opening under strong oxidants (e.g., KMnO₄).

  • Reduction : Catalytic hydrogenation reduces the exocyclic double bond, yielding 2-(1-naphthylmethyl)-indan-1,3-dione.

Physicochemical Characterization

Key spectral data for structural confirmation:

NMR Spectroscopy

  • ¹H NMR (CDCl₃) : δ 7.37–8.58 (m, 14H, aromatic protons).

  • ¹³C NMR (CDCl₃) : Peaks at 189.16 ppm and 190.38 ppm confirm carbonyl groups .

Infrared Spectroscopy

  • IR (KBr) : Strong bands at 1715 cm⁻¹ (C=O stretch) and 1585 cm⁻¹ (C=C stretch) .

Melting Point

  • Observed : 175°C (matches literature values for arylidene-indan-diones) .

Comparative Analysis of Synthetic Methods

ParameterIonic Liquid MethodTraditional Base Method
Reaction Time1 min20–180 min
Yield98%85–95%
SolventNoneEthanol
Catalyst RecoveryReusable (4 cycles)Not recoverable

Source:

Scientific Research Applications

The compound features a conjugated system that enhances its chemical reactivity and optical properties, making it suitable for various applications in organic synthesis and material science.

Synthetic Chemistry

2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione serves as a versatile building block in synthetic organic chemistry. It is utilized to synthesize more complex organic molecules through various reactions, such as:

  • Knoevenagel Condensation : This reaction allows for the formation of new carbon-carbon bonds by reacting with active methylene compounds like malononitrile, leading to derivatives with enhanced electronic properties .
  • Functionalization : The compound can be functionalized at the ketone groups to create derivatives with specific functionalities for further applications in materials science and medicinal chemistry .

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. Its mechanism involves interaction with specific molecular targets related to cell cycle regulation .

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its potential therapeutic applications:

  • Sirtuin Inhibitors : Research has highlighted the role of this compound as a sirtuin inhibitor, which could have implications in treating diseases related to aging and metabolism .
  • Drug Development : The unique chemical structure allows for modifications that can enhance bioavailability and efficacy of drug candidates.

Material Science

The optical properties of this compound make it suitable for applications in material science:

  • Dyes and Pigments : The compound is used in the synthesis of dyes due to its vibrant color and stability under light exposure.
  • Organic Electronics : Its electron-accepting properties are advantageous in developing organic photovoltaic devices and photoinitiators for polymerization processes .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of various derivatives of this compound demonstrated significant inhibition of cell growth in human cancer cell lines. The mechanism was attributed to the induction of apoptosis via modulation of signaling pathways involved in cell survival .

Case Study 2: Synthesis of Functionalized Derivatives

Research focused on synthesizing functionalized derivatives through Knoevenagel condensation reactions revealed that varying reaction conditions could yield products with different electronic properties. These derivatives were characterized using NMR and mass spectrometry, confirming their potential utility in organic electronics .

Mechanism of Action

The mechanism of action of 2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, the compound’s ability to interact with cellular membranes and proteins can influence its biological activity.

Comparison with Similar Compounds

Naphthyl-Substituted Derivatives

  • 2-(4-Propylnaphthalen-1-ylmethylene)-1H-indene-1,3(2H)-dione (CAS: 27534-00-5): Molecular Formula: C₂₃H₁₈O₂; Molecular Weight: 326.4 g/mol . Applications: Investigated for its role in charge-transfer complexes due to increased electron density from the alkyl chain .

Heterocyclic-Substituted Derivatives

  • (Z)-2-((1H-Indol-5-yl)methylene)-1H-indene-1,3(2H)-dione (Compound 11): Molecular Formula: C₁₉H₁₁NO₂; Molecular Weight: 285.3 g/mol . The indole substituent introduces hydrogen-bonding capability and redox activity, enhancing interactions with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Biological Activity: Exhibits dual antioxidant and enzyme-inhibitory properties, with IC₅₀ values of 12.3 μM (AChE) and 15.8 μM (BChE) .
  • 2-(2-(3,6-Dimethylquinoxalin-2-yl)hydrazono)-1H-indene-1,3(2H)-dione (Compound 2): Molecular Formula: C₁₉H₁₂N₄O₂; Molecular Weight: 336.3 g/mol . The quinoxaline-hydrazone moiety confers strong π-π stacking interactions, relevant in dye-sensitized solar cells (DSSCs). Synthesis: Obtained via condensation of 3,6-dimethylquinoxaline hydrazine and indene-1,3-dione in glacial acetic acid (52.3% yield; m.p. 217–220°C) .

Electron-Withdrawing Group Derivatives

  • 2-[(2-Nitrophenyl)methylene]-1H-indene-1,3(2H)-dione (CAS: 15875-61-3): Molecular Formula: C₁₆H₉NO₄; Molecular Weight: 279.3 g/mol . The nitro group induces strong electron-withdrawing effects, altering redox potentials and enhancing photostability. Applications: Explored in medicinal chemistry for its electrophilic reactivity .

Table 1. Comparative Analysis of Key Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP* Key Applications
2-(1-Naphthylmethylene)-indene-dione 284.3 Not reported 4.2 (pred.) Dyes, semiconductors
2-(4-Propylnaphthylmethylene)-indene-dione 326.4 Not reported 5.8 (pred.) Charge-transfer materials
(Z)-2-(Indol-5-ylmethylene)-indene-dione 285.3 180–182 3.1 Enzyme inhibitors
2-(Quinoxalinylhydrazono)-indene-dione 336.3 217–220 2.9 DSSCs, fluorescence probes
2-(Nitrophenylmethylene)-indene-dione 279.3 Not reported 2.5 Medicinal chemistry

*LogP values predicted using Lipinski’s "Rule of Five" criteria .

Key Observations:

Lipophilicity : Naphthyl and alkyl-substituted derivatives (e.g., 4-propylnaphthyl) exhibit higher LogP values, favoring passive diffusion across biological membranes .

Thermal Stability: Quinoxaline-hydrazone derivatives show elevated melting points (>200°C), correlating with strong intermolecular interactions .

Biological Activity : Indole-substituted analogues demonstrate superior enzyme inhibition, likely due to π-stacking and hydrogen-bonding interactions with active sites .

Biological Activity

2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione, also known as 1H-indene-1,3(2H)-dione, 2-(1-naphthalenylmethylene)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by case studies and research findings.

  • Molecular Formula : C20H12O2
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 25116-35-2

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a study published in RSC Advances demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)12.5Induction of apoptosis
PC-3 (Prostate)15.0Cell cycle arrest and apoptosis
HeLa (Cervical)10.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains. A study assessed its efficacy against Staphylococcus aureus and Escherichia coli, showing promising results.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. A notable study evaluated its impact on cytokine production in macrophages stimulated with lipopolysaccharide (LPS). The results indicated a significant reduction in the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study 1: Anticancer Mechanism Exploration

A detailed investigation into the anticancer mechanisms was conducted using molecular docking studies to understand the interaction between this compound and key proteins involved in cancer progression. The docking results suggested strong binding affinities with targets such as Bcl-2 and caspases, indicating potential pathways for therapeutic intervention.

Case Study 2: In Vivo Efficacy

In vivo studies using murine models have further confirmed the anticancer efficacy of this compound. Treatment with varying doses resulted in a significant reduction in tumor size compared to control groups, supporting its potential for development as a therapeutic agent.

Q & A

Q. What are the optimized synthetic routes for preparing 2-(1-naphthylmethylene)-1H-indene-1,3(2H)-dione and its derivatives?

The compound is synthesized via the TP-C reaction using allylic phosphorus ylides. A typical protocol involves reacting 1H-indene-1,3(2H)-dione derivatives with 1-naphthoyl chloride in anhydrous THF, catalyzed by Me₂PhP and Et₃N. Reaction times vary (0.5–2 hours), with purification via column chromatography (e.g., Hexanes:EtOAc = 80:20) yielding products with >85% efficiency. Substitutions on the chromone or naphthyl groups influence reaction kinetics and yields .

Q. How are structural and purity characteristics validated for this compound?

Characterization relies on multinuclear NMR (¹H, ¹³C{¹H}), HRMS, and melting point analysis. For example, ¹H NMR signals for the naphthyl moiety appear at δ 7.8–8.5 ppm, while indene-dione carbonyls resonate near δ 190–200 ppm in ¹³C NMR. HRMS confirms molecular ion peaks (e.g., [M⁺] at m/z 488.2480) with deviations <5 ppm. Purity is assessed via TLC (Rf values) and sharp melting points (e.g., 284–285°C) .

Q. What factors influence reaction yields in derivative synthesis?

Key variables include:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) reduce reaction times but may lower yields due to steric hindrance.
  • Solvent polarity : Anhydrous THF optimizes ylide formation.
  • Catalyst loading : Me₂PhP (0.2–1.2 equiv.) and Et₃N (1.3 equiv.) are critical for deprotonation and acyl chloride activation .

Advanced Research Questions

Q. What is the mechanistic role of allylic phosphorus ylides in the TP-C reaction?

Phosphorus ylides (e.g., Me₂PhP) act as Brønsted bases, deprotonating the indene-dione to form a resonance-stabilized enolate. This intermediate undergoes nucleophilic attack on the acyl chloride (e.g., 1-naphthoyl chloride), followed by elimination of HCl to yield the α,β-unsaturated ketone. Computational studies suggest the ylide’s electron-donating ability lowers the activation energy for enolate formation .

Q. How can computational methods predict the compound’s reactivity and functional properties?

Density functional theory (DFT) and molecular dynamics (MD) simulations evaluate:

  • Electron distribution : Frontier molecular orbitals (HOMO/LUMO) reveal nucleophilic sites (e.g., naphthyl π-system) and electrophilic carbonyls.
  • Corrosion inhibition : Derivatives with low energy gaps (ΔE <3 eV) exhibit strong Fe(110) surface adsorption (binding energy: 89–237 kJ/mol), linked to back-donation from indene-dione’s conjugated system .

Q. How do photostability studies inform experimental design for light-sensitive applications?

Steady-state UV photolysis (λ = 253.7 nm) in ethanol or cyclohexane shows minimal degradation (<5% over 24 hours). However, alkaline aqueous solutions generate solvated electrons (e⁻) and radicals, requiring inert atmospheres (N₂/Ar) for stability. Time-resolved spectroscopy identifies transient species (e.g., triplet states) that dictate degradation pathways .

Q. How can contradictions in spectroscopic or reactivity data be resolved?

Discrepancies (e.g., variable NMR shifts) arise from:

  • Tautomerism : Keto-enol equilibria in polar solvents alter peak positions.
  • Crystallographic vs. solution-phase structures : Single-crystal XRD (using SHELXL refinements) resolves ambiguities in substituent orientation.
  • Batch variability : HRMS and elemental analysis (e.g., C% within ±0.3%) confirm synthetic consistency .

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